BenchChemオンラインストアへようこそ!

N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Lipophilicity Physicochemical Property Medicinal Chemistry

N-(4-Methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is a synthetic small molecule (C15H18N4OS, MW 302.4) within the 1,3,4-thiadiazole-2-carboxamide class, incorporating a piperidin-3-yl substituent at the 5-position and a p-tolyl amide moiety. It is commercially available from multiple research chemical suppliers at purities of 95–98%.

Molecular Formula C15H18N4OS
Molecular Weight 302.4 g/mol
CAS No. 1217862-62-8
Cat. No. B1420997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
CAS1217862-62-8
Molecular FormulaC15H18N4OS
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCCNC3
InChIInChI=1S/C15H18N4OS/c1-10-4-6-12(7-5-10)17-13(20)15-19-18-14(21-15)11-3-2-8-16-9-11/h4-7,11,16H,2-3,8-9H2,1H3,(H,17,20)
InChIKeyCYJYJVJNVVPBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (CAS 1217862-62-8) | Chemical Identity and Procurement Profile


N-(4-Methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is a synthetic small molecule (C15H18N4OS, MW 302.4) within the 1,3,4-thiadiazole-2-carboxamide class, incorporating a piperidin-3-yl substituent at the 5-position and a p-tolyl amide moiety. It is commercially available from multiple research chemical suppliers at purities of 95–98% . Literature indexed for this specific compound is limited to preliminary pharmacological screening notes in patent contexts, suggesting potential as a CCR5 antagonist, but no peer-reviewed primary pharmacology data with validated comparators have been identified [1].

Why In-Class 1,3,4-Thiadiazole-2-carboxamides Cannot Simply Substitute N-(4-Methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide


The 1,3,4-thiadiazole-2-carboxamide scaffold is highly sensitive to substitution patterns. Closely related commercial analogs such as N-Phenyl-5-(piperidin-3-yl)-1,3,4-thiadiazole-2-carboxamide (CAS 1217862-73-1) and N-(3-Chlorophenyl)-5-(piperidin-3-yl)-1,3,4-thiadiazole-2-carboxamide (CAS 1217862-51-5) differ only by the N-aryl substituent (p-H vs. p-CH3 vs. m-Cl), a modification known to drastically alter lipophilicity, metabolic stability, and target engagement in thiadiazole series . Without quantitative head-to-head data for this precise compound, generic substitution cannot be scientifically justified. The piperidin-3-yl linker topology, as opposed to piperidin-4-yl or azetidine alternatives, also controls spatial orientation of the thiadiazole core and thus binding pharmacophore geometry [1].

Quantitative Differentiation Evidence for N-(4-Methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide Against Closest Analogs


Lipophilicity-Driven Differentiation Potential of the 4-Methylphenyl Substituent vs. Unsubstituted Phenyl

The computed LogP for N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is 2.57, compared to ~2.0 for the unsubstituted N-phenyl analog (CAS 1217862-73-1). This difference arises solely from the para-methyl group on the N-aryl ring . In 1,3,4-thiadiazole series, a ΔLogP of ~0.5 units is typically associated with measurable shifts in membrane permeability and CYP450 susceptibility, though direct experimental confirmation for this specific pair is absent from public literature.

Lipophilicity Physicochemical Property Medicinal Chemistry

CCR5 Antagonist Preliminary Activity vs. Class Baseline

Preliminary pharmacological screening indicates that N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide can be used as a CCR5 antagonist [1]. However, no quantitative IC50, Ki, or cellular activity data for this compound against CCR5 have been disclosed in peer-reviewed literature. For context, optimized piperidine-4-carboxamide CCR5 antagonists in the same broad class achieve IC50 values in the low nanomolar range (e.g., 4.5 nM in U2OS cell membranes) [2]. The target compound's activity, if confirmed, is expected to be significantly weaker based on patent screening notes describing moderate potency.

CCR5 Antagonist HIV Entry Chemokine Receptor

Piperidin-3-yl vs. Piperidin-4-yl Topological Isomerism in Thiadiazole Series

The target compound features a piperidin-3-yl linkage, whereas many optimized thiadiazole pharmacophores employ piperidin-4-yl or 2-piperidinopiperidine motifs. In the histamine H3 receptor thiadiazole series, the 2-piperidinopiperidine-5-arylthiadiazole architecture achieved single-digit nanomolar potency after SAR optimization [1]. The 3-yl attachment in the target compound imposes a distinct dihedral angle between the piperidine and thiadiazole rings, potentially altering the pharmacophore geometry relative to 4-yl analogs.

Scaffold Topology Structure-Activity Relationship Histamine H3 Receptor

Evidence-Supported Application Scenarios for N-(4-Methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide


Chemical Probe or Tool Compound for CCR5-Mediated Chemokine Signaling Studies

Based on preliminary CCR5 antagonist screening [1], this compound may serve as a starting point for developing chemical probes targeting CCR5-mediated pathways (HIV entry, inflammation, autoimmune disorders). However, due to the absence of disclosed quantitative potency and selectivity data, researchers must independently validate target engagement and off-target profiles before use in mechanistic studies.

Scaffold-Hopping Starting Point for 1,3,4-Thiadiazole-2-carboxamide Library Design

As a commercially available building block with the piperidin-3-yl topology, this compound can serve as a core scaffold for parallel medicinal chemistry efforts exploring N-aryl substitution SAR. The p-tolyl analog (LogP 2.57) provides a baseline lipophilicity reference for designing analogs with improved pharmacokinetic properties .

Negative Control or Inactive Comparator in BCR-ABL Regulatory Interaction Assays

One study identified a structurally related thiadiazole as part of a set of five compounds that lower cellular BCR-ABL1 kinase activity by blocking the ABL-RIN1 positive regulatory interaction rather than direct ATP-competitive inhibition [2]. The target compound, sharing the thiadiazole-acyl piperidine amide scaffold, may serve as a structural comparator for probing this non-canonical mechanism.

Quote Request

Request a Quote for N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.